molecular formula C16H20N2O4 B14303745 Diethyl amino[(1H-indol-3-yl)methyl]propanedioate CAS No. 119695-00-0

Diethyl amino[(1H-indol-3-yl)methyl]propanedioate

Cat. No.: B14303745
CAS No.: 119695-00-0
M. Wt: 304.34 g/mol
InChI Key: KANUWVRMUOALHB-UHFFFAOYSA-N
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Description

Diethyl amino[(1H-indol-3-yl)methyl]propanedioate is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl amino[(1H-indol-3-yl)methyl]propanedioate typically involves the reaction of indole derivatives with diethyl malonate in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl amino[(1H-indol-3-yl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of Diethyl amino[(1H-indol-3-yl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Diethyl amino[(1H-indol-3-yl)methyl]propanedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

119695-00-0

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

diethyl 2-amino-2-(1H-indol-3-ylmethyl)propanedioate

InChI

InChI=1S/C16H20N2O4/c1-3-21-14(19)16(17,15(20)22-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,3-4,9,17H2,1-2H3

InChI Key

KANUWVRMUOALHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)(C(=O)OCC)N

Origin of Product

United States

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